1-Chloro-3-fluoro-2-(methoxymethoxy)benzene
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Overview
Description
1-Chloro-3-fluoro-2-(methoxymethoxy)benzene is an organic compound with the molecular formula C8H8ClFO2. It is a derivative of benzene, where the benzene ring is substituted with chlorine, fluorine, and methoxymethoxy groups. This compound is used in various chemical research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Chloro-3-fluoro-2-(methoxymethoxy)benzene typically involves the substitution reactions on a benzene ring. One common method is the reaction of 1-chloro-3-fluorobenzene with methoxymethyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) under reflux conditions .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency and safety.
Chemical Reactions Analysis
Types of Reactions: 1-Chloro-3-fluoro-2-(methoxymethoxy)benzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Electrophilic Aromatic Substitution: The benzene ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Oxidation and Reduction: The methoxymethoxy group can be oxidized to form aldehydes or carboxylic acids, while reduction can lead to the formation of alcohols.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydride, potassium carbonate, DMF, THF.
Electrophilic Aromatic Substitution: Nitric acid, sulfuric acid, halogens.
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Major Products:
Nucleophilic Substitution: Substituted benzene derivatives.
Electrophilic Aromatic Substitution: Nitro, sulfonyl, and halogenated benzene derivatives.
Oxidation and Reduction: Aldehydes, carboxylic acids, and alcohols.
Scientific Research Applications
1-Chloro-3-fluoro-2-(methoxymethoxy)benzene is used in various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex organic molecules.
Biology: In the study of enzyme-substrate interactions and as a probe in biochemical assays.
Medicine: As an intermediate in the synthesis of pharmaceutical compounds.
Industry: In the production of agrochemicals, dyes, and polymers
Mechanism of Action
The mechanism of action of 1-Chloro-3-fluoro-2-(methoxymethoxy)benzene involves its interaction with specific molecular targets. The chlorine and fluorine atoms can participate in hydrogen bonding and van der Waals interactions, while the methoxymethoxy group can act as an electron-donating group, influencing the reactivity of the benzene ring. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects .
Comparison with Similar Compounds
- 1-Chloro-3-fluoro-2-methoxybenzene
- 1-Bromo-3-chloro-5-fluoro-4-(methoxymethoxy)benzene
- 1-Chloro-2-fluoro-3-nitrobenzene
Comparison: 1-Chloro-3-fluoro-2-(methoxymethoxy)benzene is unique due to the presence of both chlorine and fluorine atoms, which impart distinct electronic properties to the molecule. The methoxymethoxy group further enhances its reactivity and solubility in organic solvents. Compared to similar compounds, it offers a versatile platform for chemical modifications and applications in various fields .
Properties
IUPAC Name |
1-chloro-3-fluoro-2-(methoxymethoxy)benzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClFO2/c1-11-5-12-8-6(9)3-2-4-7(8)10/h2-4H,5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LCJNUPCCWIRBIL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCOC1=C(C=CC=C1Cl)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClFO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.60 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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